2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-7-12(17-21-9)14(19)18-6-4-11(8-18)20-13-3-5-15-10(2)16-13/h3,5,7,11H,4,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHPFVJFALZYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with a pyrrolidine derivative. The final step involves the introduction of the pyrimidine ring through a nucleophilic substitution reaction. Common reagents used in these reactions include bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring would yield oxazole N-oxides, while reduction of the pyrimidine ring would produce dihydropyrimidines.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine metabolism.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, potentially inhibiting their function. The oxazole and pyrrolidine moieties can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups and ring systems, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Biological Activity
2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that incorporates a pyrimidine core, a pyrrolidine moiety, and an isoxazole ring. This structural diversity suggests potential interactions with various biological targets.
The biological activity of 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
- Signal Transduction Modulation : It may interfere with signal transduction pathways by modulating the activity of key proteins involved in these pathways.
- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative effects on various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Activity
Recent studies have demonstrated that 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine exhibits significant cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (vulvar carcinoma) | 15 ± 2 | Induction of apoptosis |
| HT-29 (colon carcinoma) | 12 ± 1 | Cell cycle arrest |
| TK-10 (renal carcinoma) | 10 ± 0.5 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead in anticancer drug development.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results indicate:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results highlight the potential of this compound as an antimicrobial agent.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study demonstrated that treatment with 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and reduced cell proliferation in treated tumors.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Methyl-4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-oxazole intermediate via condensation of 5-methyl-1,2-oxazole-3-carboxylic acid with a substituted pyrrolidine under reflux conditions. Subsequent coupling with a pyrimidine derivative is achieved using activating agents like EDCI/HOBt in anhydrous DCM or THF. Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and functional group integration, particularly for the oxazole-pyrrolidine and pyrimidine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural determination, single-crystal X-ray diffraction using SHELXL software refines atomic coordinates and bond angles .
Q. How is the compound’s biological activity assessed in preliminary studies?
- Methodological Answer : Initial screens often use kinase inhibition assays (e.g., EGFR/HER2) in 96-well plates. The compound is dissolved in DMSO and tested at varying concentrations (1–100 µM) against recombinant enzymes. Activity is quantified via fluorescence or luminescence readouts of ATP consumption, with IC₅₀ values calculated using nonlinear regression .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates during pyrrolidine-oxazole formation .
- Catalysts : Lewis acids like ZnCl₂ or CuI can accelerate coupling reactions between intermediates .
- Temperature Control : Microwave-assisted synthesis at 80–120°C reduces reaction time while maintaining yield (>70%) .
Q. How do researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?
- Methodological Answer :
- Iterative Refinement : Use SHELXL to cross-validate crystallographic data against NMR assignments. Discrepancies in dihedral angles or hydrogen bonding may arise from solution vs. solid-state conformers .
- Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in flexible regions (e.g., the pyrrolidine-oxy linkage) .
Q. What computational methods are used to predict target interactions?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding poses against kinase domains (e.g., EGFR), using high-resolution X-ray structures (PDB IDs: 1M17, 2JIU) as templates .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
Q. How should conflicting bioactivity data across assay platforms be addressed?
- Methodological Answer :
- Orthogonal Assays : Validate hits using both enzymatic (e.g., ADP-Glo™) and cell-based assays (e.g., proliferation inhibition in HeLa cells) .
- Dose-Response Curves : Perform 8-point dilution series (0.1–100 µM) to assess reproducibility and eliminate false positives from solvent artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
